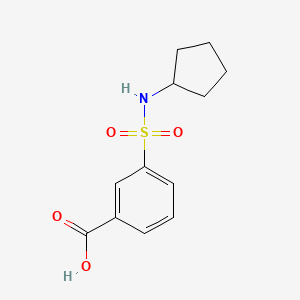

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Catalytic Applications

The compound has been implicated in catalytic applications, particularly in Rh(III)-catalyzed oxidative olefination. Directed C-H bond activation of N-methoxybenzamides, a similar class of compounds, showcases the potential of using N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide in catalysis. The N-O bond acts as an internal oxidant, offering a mild, practical, selective, and high-yielding process. Altering the substituent of the directing/oxidizing group allows for the selective formation of valuable tetrahydroisoquinolinone products, indicating the versatility of such compounds in synthetic chemistry (Rakshit et al., 2011).

Sigma-2 Receptor Probing

A novel sigma-2 receptor probe, closely related in structure to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide, demonstrates the compound's relevance in neuropharmacology. Radiolabeled conformationally flexible benzamide analogs exhibited high affinity for sigma-2 receptors, with potential implications for studying neurological disorders and cancer. These studies underline the significance of benzamide derivatives in probing sigma-2 receptors, suggesting a similar potential for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide in neuropharmacological research (Xu et al., 2005).

Fluorescence Sensing

Bisquinoline derivatives, structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide, have shown utility in fluorescence sensing, particularly for zinc ions. These compounds exhibit zinc ion-induced fluorescence, a property that could potentially extend to the subject compound, making it a candidate for developing fluorescent sensors with specific ion selectivity (Mikata et al., 2009).

Metabolic Studies

Research involving closely related tetrahydroisoquinoline compounds has elucidated their metabolism, identifying major metabolites in human urine and plasma. This provides insights into the metabolic pathways of similar compounds, underscoring the importance of understanding the biotransformation and potential therapeutic implications of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide (Umehara et al., 2009).

Propriétés

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-5-14-24-20-12-9-18(15-17(20)8-13-21(24)25)23-22(26)16-6-10-19(11-7-16)27-4-2/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFASOBXZDYAOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2707623.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea](/img/structure/B2707625.png)

![1-Spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2707628.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2707630.png)

![2-Cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2707631.png)

![3-Methyl-8-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2707633.png)

![7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2707639.png)

![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2707640.png)

![N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2707641.png)